molecular formula C20H17ClN2OS B7430493 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole

2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole

Katalognummer: B7430493
Molekulargewicht: 368.9 g/mol
InChI-Schlüssel: CYHLDUZMNQFBAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been found to have potential as a cancer immunotherapy agent, as it can enhance the anti-tumor immune response.

Wirkmechanismus

2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole works by blocking the adenosine A2A receptor, which is known to suppress immune cells. By blocking this receptor, this compound can enhance the anti-tumor immune response and promote tumor regression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the number of activated T cells and reduce the number of regulatory T cells, which can suppress the immune response. This compound has also been found to increase the production of cytokines, which are signaling molecules that play a key role in the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole in lab experiments is that it has been shown to be effective in preclinical models of several types of cancer. This suggests that it may have potential as a cancer immunotherapy agent in humans. However, one limitation is that more research is needed to determine the optimal dosing and administration of this compound.

Zukünftige Richtungen

There are several future directions for research on 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole. One area of focus is the development of combination therapies that include this compound and other immunotherapy agents. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to this compound. Additionally, more research is needed to determine the long-term safety and efficacy of this compound in humans.

Synthesemethoden

The synthesis of 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole involves several steps, including the reaction of 2-(methylthio)imidazole with 4-methoxy-2-methylphenylboronic acid, followed by the reaction of the resulting intermediate with 3-(4-chlorophenyl)prop-2-yn-1-ol. The final product is obtained through a sulfenylation reaction.

Wissenschaftliche Forschungsanwendungen

2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole has been the focus of several scientific studies, particularly in the field of cancer immunotherapy. It has been found to enhance the anti-tumor immune response by blocking the adenosine A2A receptor, which is known to suppress immune cells. This compound has been shown to be effective in preclinical models of several types of cancer, including melanoma, lung cancer, and colorectal cancer.

Eigenschaften

IUPAC Name

2-[3-(4-chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS/c1-15-14-18(24-2)9-10-19(15)23-12-11-22-20(23)25-13-3-4-16-5-7-17(21)8-6-16/h5-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHLDUZMNQFBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C=CN=C2SCC#CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.